molecular formula C9H11NO B7797199 8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B7797199
M. Wt: 149.19 g/mol
InChI Key: JQJPCKSQHLCCPZ-UHFFFAOYSA-N
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Description

8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including polymer chemistry, medicinal chemistry, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through various methods. One common approach involves the reaction of an appropriate phenol with formaldehyde and a primary amine under acidic or basic conditions. The reaction typically proceeds through a Mannich-type mechanism, leading to the formation of the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound often employs high-throughput mechanochemical methods. These methods involve the use of ball milling techniques to facilitate the reaction between the starting materials. This approach offers advantages such as reduced reaction times, higher yields, and the ability to process multiple samples simultaneously .

Chemical Reactions Analysis

Types of Reactions

8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazine ring .

Scientific Research Applications

8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
  • 7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine

Uniqueness

8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .

Properties

IUPAC Name

8-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJPCKSQHLCCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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